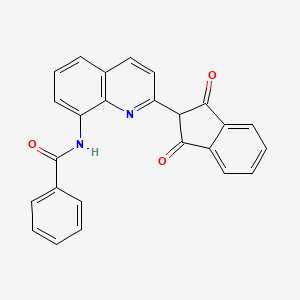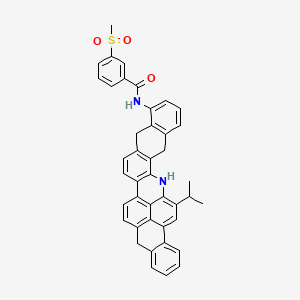
3-(Methylsulphonyl)-N-(5,10,15,16-tetrahydro-17-isopropylanthra(2,1,9-mna)naphth(2,3-h)acridin-11-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a multi-ring system with both aromatic and aliphatic components, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core anthra[2,1,9-mna]naphtho[2,3-h]acridine structure, followed by the introduction of the isopropyl group and the methylsulfonylbenzamide moiety. Key steps include Friedel-Crafts acylation, nucleophilic substitution, and sulfonation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Aplicaciones Científicas De Investigación
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multi-ring structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction with proteins can provide insights into its effects at the molecular level.
Comparación Con Compuestos Similares
Anthracene derivatives: Share the core anthracene structure but differ in functional groups.
Acridine derivatives: Similar in having an acridine moiety but vary in additional substituents.
Sulfonylbenzamide compounds: Contain the sulfonylbenzamide group but lack the complex multi-ring system.
Uniqueness: N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide stands out due to its intricate structure, combining multiple aromatic and aliphatic rings with functional groups that confer unique chemical and biological properties
Propiedades
Número CAS |
93963-01-0 |
|---|---|
Fórmula molecular |
C42H34N2O3S |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
3-methylsulfonyl-N-(18-propan-2-yl-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7(12),8,10,17,19,21,23,25,28(32),29-tetradecaen-8-yl)benzamide |
InChI |
InChI=1S/C42H34N2O3S/c1-23(2)33-22-36-30-12-5-4-8-24(30)18-27-15-16-31-32-17-14-26-20-34-25(21-35(26)40(32)44-41(33)39(31)38(27)36)9-7-13-37(34)43-42(45)28-10-6-11-29(19-28)48(3,46)47/h4-17,19,22-23,44H,18,20-21H2,1-3H3,(H,43,45) |
Clave InChI |
QODIXSFSNCDJTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4)C6=C(N2)C7=C(CC8=C(C7)C=CC=C8NC(=O)C9=CC(=CC=C9)S(=O)(=O)C)C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


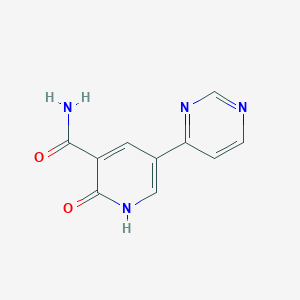
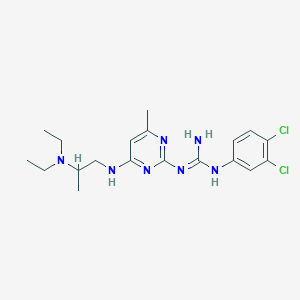


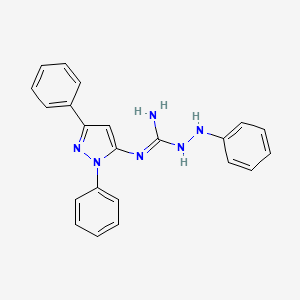
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
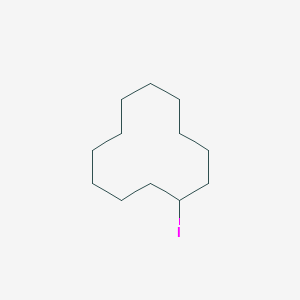
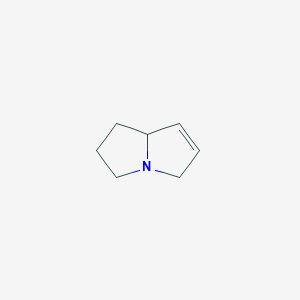
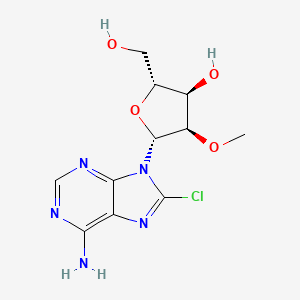

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
